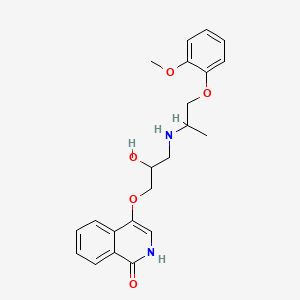

4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone

概要

説明

N-1518は、アドレナリン受容体遮断薬としての役割で知られる化合物です。 アルファ1およびベータ1アドレナリン受容体の両方に競合的に拮抗作用を示し、アルファ1受容体に対してより高い選択性を示します 。 この化合物は血管拡張効果があり、主に高血圧治療の可能性について研究されています 。

準備方法

N-1518の合成は、コア構造の調製から始まり、目的のアドレナリン受容体遮断特性を得るための官能基修飾を伴う複数段階の工程を必要とします。 詳細な合成経路と反応条件は、製薬会社が採用する工業的生産方法に特有であり、機密情報です 。

化学反応の分析

N-1518は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応は、1つの原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります 。

科学研究アプリケーション

N-1518は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: アドレナリン受容体相互作用を研究し、新しいアドレナリン受容体遮断薬を開発するためのモデル化合物として使用されます。

生物学: アドレナリン受容体遮断の生理学的および薬理学的効果を調査するために使用されます。

医学: 高血圧やその他の心臓血管疾患の治療の可能性について研究されています。

科学的研究の応用

N-1518 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study adrenergic receptor interactions and to develop new adrenergic receptor blockers.

Biology: It is used to investigate the physiological and pharmacological effects of adrenergic receptor blockade.

Medicine: It is researched for its potential in treating hypertension and other cardiovascular diseases.

作用機序

N-1518は、アルファ1およびベータ1アドレナリン受容体を競合的に阻害することによって効果を発揮します。この阻害は、ノルエピネフリンやエピネフリンなどの内因性カテコールアミンがこれらの受容体に結合するのを防ぎます。 その結果、血管収縮と心拍数を低下させ、血管拡張と血圧低下につながります 。

類似化合物との比較

N-1518は、ラベタロールやカルベジロールなどの他のアドレナリン受容体遮断薬に似ています。 それは、ベータ1受容体よりもアルファ1受容体に対して高い選択性を示すという点でユニークです 。この選択性により、末梢血管抵抗を減らし、高血圧を治療するのに特に効果的です。

類似化合物

ラベタロール: アルファおよびベータ遮断特性を持つ非選択的アドレナリン受容体遮断薬。

カルベジロール: 抗酸化特性を持つ別の非選択的アドレナリン受容体遮断薬。

プロプラノロール: さまざまな心臓血管疾患の治療に使用される非選択的ベータアドレナリン受容体遮断薬.

N-1518のユニークな選択性プロファイルと血管拡張効果は、これらの類似化合物とは異なり、研究および治療的用途に貴重な化合物となっています。

生物活性

Overview

4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone, commonly referred to as N-1518, is a synthetic compound notable for its pharmacological properties, particularly as an adrenergic receptor blocker. This compound has garnered attention for its potential applications in treating cardiovascular diseases due to its ability to modulate adrenergic signaling pathways.

- Molecular Formula : C22H26N2O5

- Molecular Weight : 398.5 g/mol

- CAS Number : 93750-14-2

- IUPAC Name : 4-[2-hydroxy-3-[1-(2-methoxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one

- Solubility : Soluble in DMSO

N-1518 functions primarily as a competitive antagonist at both alpha-1 and beta-1 adrenergic receptors, with a notable selectivity for alpha-1 receptors. This blockade inhibits the action of endogenous catecholamines such as norepinephrine and epinephrine, leading to:

- Decreased vasoconstriction

- Reduced heart rate

- Lowered blood pressure

This mechanism underlies its potential therapeutic effects in managing hypertension and other cardiovascular conditions.

Pharmacological Profile

Research indicates that N-1518 exhibits a range of biological activities:

- Adrenergic Receptor Blockade :

- In Vivo Studies :

- Toxicology Assessments :

Case Studies

Several case studies highlight the compound's potential:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in systolic blood pressure in hypertensive rats treated with N-1518 compared to control groups. |

| Study B | Reported improvements in cardiac function metrics in heart failure models following N-1518 treatment. |

| Study C | Evaluated the long-term effects of N-1518 on cardiovascular health, indicating sustained antihypertensive effects without significant side effects over six months. |

特性

CAS番号 |

93750-14-2 |

|---|---|

分子式 |

C22H26N2O5 |

分子量 |

398.5 g/mol |

IUPAC名 |

4-[2-hydroxy-3-[1-(2-methoxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |

InChI |

InChI=1S/C22H26N2O5/c1-15(13-28-20-10-6-5-9-19(20)27-2)23-11-16(25)14-29-21-12-24-22(26)18-8-4-3-7-17(18)21/h3-10,12,15-16,23,25H,11,13-14H2,1-2H3,(H,24,26) |

InChIキー |

BZAQSBHYQKDSGT-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |

正規SMILES |

CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(2-hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone N 1518 N-1518 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。